molecular formula C3H6ClF2N B6172534 3,3-difluoroprop-2-en-1-amine hydrochloride CAS No. 322637-49-0

3,3-difluoroprop-2-en-1-amine hydrochloride

Cat. No.: B6172534
CAS No.: 322637-49-0
M. Wt: 129.53 g/mol
InChI Key: SPLYCVLPUMJLDK-UHFFFAOYSA-N
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Description

3,3-Difluoroprop-2-en-1-amine hydrochloride is a fluorinated allylamine derivative characterized by a double bond at the C2-C3 position and two fluorine atoms at the C3 position (Fig. 1). Its molecular formula is C₃H₆ClF₂N (derived from the base amine C₃H₅F₂N combined with HCl) . Key structural features include:

  • SMILES: C(C=C(F)F)N.Cl
  • InChIKey: NXDISQNMKXPILO-UHFFFAOYSA-N
  • Molecular weight: 129.45 g/mol

Fluorinated amines are often explored in drug discovery due to enhanced metabolic stability and bioavailability .

Properties

CAS No.

322637-49-0

Molecular Formula

C3H6ClF2N

Molecular Weight

129.53 g/mol

IUPAC Name

3,3-difluoroprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C3H5F2N.ClH/c4-3(5)1-2-6;/h1H,2,6H2;1H

InChI Key

SPLYCVLPUMJLDK-UHFFFAOYSA-N

Canonical SMILES

C(C=C(F)F)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-difluoroprop-2-en-1-amine hydrochloride typically involves the reaction of 3,3-difluoroprop-2-en-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

C3H5F2N+HCl\text{C3H5F2N} + \text{HCl} \rightarrowC3H5F2N+HCl→

Biological Activity

3,3-Difluoroprop-2-en-1-amine hydrochloride is a fluorinated compound that has garnered attention in biological research due to its unique structural properties and potential applications. The incorporation of fluorine atoms in organic molecules often alters their physicochemical properties, enhancing their biological activity and pharmacokinetic profiles. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by:

  • Molecular Formula : C3_3H4_4ClF2_2N
  • Molecular Weight : 137.52 g/mol
  • Structure : The compound features a propene backbone with two fluorine substituents at the third carbon and an amine group.

The biological activity of this compound primarily involves its interaction with biological macromolecules. Fluorinated compounds can modulate enzyme activity, influence receptor binding, and alter membrane dynamics.

Key Mechanisms:

  • Enzyme Inhibition : Fluorinated amines can act as inhibitors for various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular receptors, influencing signal transduction pathways.
  • Membrane Permeability : The presence of fluorine atoms can enhance lipid solubility and permeability across cellular membranes, facilitating cellular uptake.

Biological Activity Data

Recent studies have investigated the biological activities associated with this compound. Below is a summary table of its reported activities:

Activity Type Description Source
AntimicrobialExhibits inhibitory effects against certain bacteria
AnticancerPotential cytotoxic effects on cancer cell lines
Neurotransmitter ModulationInfluences neurotransmitter release

Case Study 1: Antimicrobial Activity

In a study focusing on the antimicrobial properties of fluorinated amines, this compound demonstrated significant inhibitory activity against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Anticancer Potential

Research exploring the cytotoxic effects of various fluorinated compounds revealed that this compound exhibited selective toxicity towards specific cancer cell lines. The study suggested that the compound interferes with cell cycle progression by modulating key regulatory proteins.

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that the compound has a moderate safety profile; however, further studies are needed to fully understand its long-term effects and potential toxicity.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Fluorinated Amine Hydrochlorides

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Fluorine Substituents Key Structural Features
This compound Not provided C₃H₆ClF₂N 129.45 2 × F at C3 Allylamine backbone, unsaturated bond
3,3-Difluoropropan-1-amine hydrochloride 1010097-89-8 C₃H₈ClF₂N 131.55 2 × F at C3 Saturated propane chain
3,3,3-Trifluoro-2,2-dimethylpropan-1-amine HCl 1803606-63-4 C₅H₁₁ClF₃N 177.45 3 × F at C3 Branched, dimethyl groups at C2
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine HCl 1803586-04-0 C₉H₁₀Cl₂F₃N 259.90 3 × F at C3 Aromatic (chlorophenyl) substituent
[(2E)-3-Phenyl-2-propen-1-yl]amine hydrochloride 2007940-84-1 C₉H₁₂ClN 169.45 None Phenyl-substituted allylamine

Key Observations:

Saturated analogs (e.g., 3,3-difluoropropan-1-amine hydrochloride) lack the double bond, reducing conjugation and reactivity .

Substituent Effects: Aromatic substituents (e.g., chlorophenyl in ’s compound) enhance lipophilicity and may improve membrane permeability but introduce steric bulk .

Molecular Weight :

  • The target compound has the lowest molecular weight (129.45 g/mol), favoring applications requiring small-molecule penetration (e.g., CNS drugs). Bulkier analogs (e.g., ’s compound at 259.90 g/mol) may face bioavailability challenges .

Pharmacological and Physicochemical Properties

Table 2: Functional Comparisons

Compound Name Solubility (Predicted) Stability Insights Potential Applications
This compound Moderate (polar groups) Susceptible to oxidation at double bond Medicinal chemistry (enzyme inhibitors)
3,3-Difluoropropan-1-amine hydrochloride High (saturated chain) Stable under standard conditions Intermediate for fluorinated APIs
[(2E)-3-Phenyl-2-propen-1-yl]amine hydrochloride Low (aromatic group) Light-sensitive due to conjugated system Photodynamic therapy

Key Insights:

  • Reactivity : The allylic double bond in the target compound may confer reactivity in Michael additions or cycloadditions, unlike saturated analogs .
  • Stability : Saturated fluorinated amines (e.g., ’s compound) exhibit higher thermal and oxidative stability, making them preferable for long-term storage .
  • Analytical Characterization : RP-HPLC methods validated for dosulepin and metformin hydrochlorides () suggest analogous techniques could be applied to the target compound for purity assessment.

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